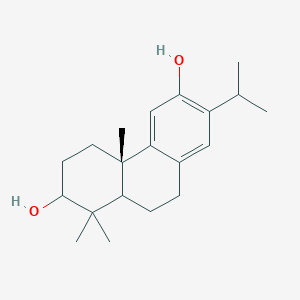

(4aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hinokiol is a naturally occurring polyphenolic compound found in the bark and leaves of various Magnolia species, particularly Magnolia grandiflora and Magnolia officinalis . It has been traditionally used in Southeast Asian medicine for its therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hinokiol can be synthesized through several methods. One common approach involves the reaction of honokiol with glycerol in pyridine at 25°C for eight hours . Another method includes the incorporation of boron trifluoride into honokiol-glucose and honokiol-mannose glucose pentaacetate to form synthetic derivatives .

Industrial Production Methods

Industrial production of hinokiol often involves extraction from the bark and leaves of Magnolia species using solvents like ethanol or methanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity hinokiol .

Chemical Reactions Analysis

Types of Reactions

Hinokiol undergoes various chemical reactions, including:

Oxidation: Hinokiol can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Hinokiol can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.

Major Products

The major products formed from these reactions include various quinones, dihydro derivatives, and acetylated compounds .

Scientific Research Applications

Hinokiol has a wide range of scientific research applications:

Chemistry: Used as a starting material for synthesizing various derivatives with potential therapeutic properties.

Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Investigated for its potential in treating neurological diseases, cancer, and inflammatory conditions

Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.

Mechanism of Action

Hinokiol exerts its effects through multiple mechanisms:

Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Neuroprotective: Enhances mitochondrial fusion, maintains mitochondrial structure, and supports neural cell survival.

Anticancer: Induces cell cycle arrest, inhibits epithelial-mesenchymal transition, and suppresses cell migration and invasion.

Comparison with Similar Compounds

Hinokiol is often compared with magnolol, another polyphenolic compound found in Magnolia species. While both compounds share similar chemical structures, they differ in their physicochemical properties and stability:

Solubility: Hinokiol has higher solubility at acidic pH values, while magnolol is more soluble at alkaline pH values.

Stability: Hinokiol is less stable than magnolol, particularly at neutral and basic pH values.

Pharmacological Effects: Both compounds exhibit anti-inflammatory, antioxidant, and neuroprotective properties, but hinokiol has shown greater potential in anticancer research.

Similar compounds include:

Magnolol: Another polyphenolic compound with similar therapeutic properties.

Honokiol: A neolignan biphenol with a wide range of pharmacological effects.

Hinokiol’s unique combination of therapeutic properties and its potential in various scientific research fields make it a compound of significant interest.

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(4aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3/t17?,18?,20-/m1/s1 |

InChI Key |

ODFCWXVQZAQDSO-AFMYVXGZSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCC(C3(C)C)O)C)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.